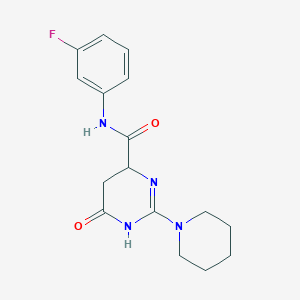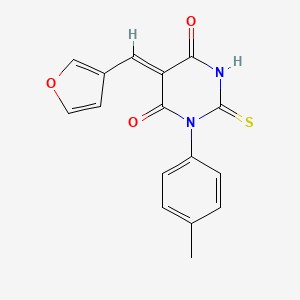![molecular formula C15H21NO3 B4734224 propyl 4-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B4734224.png)
propyl 4-[(2,2-dimethylpropanoyl)amino]benzoate
Vue d'ensemble
Description
Propyl 4-[(2,2-dimethylpropanoyl)amino]benzoate, also known as propyphenazone, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in the treatment of pain and inflammation. This compound belongs to the family of pyrazolones, which are known for their analgesic, antipyretic, and anti-inflammatory properties. Propyphenazone has been extensively studied for its various pharmacological and biological effects.
Applications De Recherche Scientifique
Propyphenazone has been extensively studied for its various pharmacological and biological effects. It has been found to exhibit analgesic, antipyretic, and anti-inflammatory properties. It has also been shown to have a potent inhibitory effect on the production of prostaglandins, which are known to play a key role in the inflammatory response. Propyphenazone has been used in the treatment of various conditions such as headache, toothache, menstrual pain, and rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of propyl 4-[(2,2-dimethylpropanoyl)amino]benzoatene involves the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Propyphenazone inhibits both COX-1 and COX-2 enzymes, which results in a decrease in the production of prostaglandins. This leads to a reduction in pain, inflammation, and fever.
Biochemical and Physiological Effects:
Propyphenazone has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a key regulator of the inflammatory response. Propyphenazone has been found to have a half-life of approximately 2-4 hours and is primarily metabolized by the liver.
Avantages Et Limitations Des Expériences En Laboratoire
Propyphenazone has been widely used in laboratory experiments due to its potent analgesic, antipyretic, and anti-inflammatory properties. It has been found to be effective in various animal models of pain and inflammation. However, there are some limitations associated with the use of propyl 4-[(2,2-dimethylpropanoyl)amino]benzoatene in laboratory experiments. For example, it has been found to have a narrow therapeutic index, which means that it can cause toxicity at higher doses. It has also been found to have some adverse effects such as gastrointestinal bleeding, renal impairment, and hepatic injury.
Orientations Futures
There are several future directions for the study of propyl 4-[(2,2-dimethylpropanoyl)amino]benzoatene. One area of research is the development of more potent and selective COX inhibitors that can be used in the treatment of pain and inflammation. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory effects of propyl 4-[(2,2-dimethylpropanoyl)amino]benzoatene. This could lead to the development of new drugs that target specific pathways in the inflammatory response. Additionally, the use of propyl 4-[(2,2-dimethylpropanoyl)amino]benzoatene in combination with other drugs could be explored to enhance its therapeutic efficacy and reduce its adverse effects.
Propriétés
IUPAC Name |
propyl 4-(2,2-dimethylpropanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-5-10-19-13(17)11-6-8-12(9-7-11)16-14(18)15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEIISYFWGGLPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-(2,2-dimethylpropanamido)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4734143.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide](/img/structure/B4734148.png)


![1-methylbenzo[b]phenazine-6,11-dione](/img/structure/B4734160.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4734161.png)
![1-(3-fluorobenzoyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4734164.png)
![1-(4-chlorophenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4734168.png)
![2-{[4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4734169.png)
![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B4734186.png)
![methyl 3-[(2,3-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4734206.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4734214.png)
![2-chloro-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4734219.png)